![molecular formula C14H28N2 B5874369 N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
N-[2-(1-piperidinyl)ethyl]cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinyl)ethyl]cycloheptanamine, commonly known as PE7, is a chemical compound that belongs to the class of cycloheptamines. It is a highly potent and selective agonist of the sigma-1 receptor, which is a protein that is found in the endoplasmic reticulum of cells. PE7 has been extensively studied in recent years due to its potential applications in various fields, including scientific research.
作用機序
PE7 selectively binds to the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling and protein folding. By binding to this receptor, PE7 can modulate the activity of various ion channels and enzymes, leading to a range of physiological effects.
Biochemical and Physiological Effects:
PE7 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, PE7 has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
実験室実験の利点と制限
PE7 has several advantages for use in lab experiments. It is highly potent and selective, which makes it useful for studying the sigma-1 receptor and its various functions. Additionally, PE7 has been shown to have low toxicity, which makes it a safe compound to use in vitro and in vivo experiments. However, one limitation of PE7 is its high cost, which can limit its widespread use in research.
将来の方向性
There are several future directions for research involving PE7. One area of interest is the potential use of PE7 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of PE7 and its effects on various cellular processes. Finally, the development of more cost-effective synthesis methods for PE7 could lead to its wider use in research.
合成法
PE7 can be synthesized using several methods, including the reductive amination of cycloheptanone with 1-piperidinyl-2-nitroethane, followed by reduction with sodium borohydride. Another method involves the reaction of cycloheptanone with 1-(2-chloroethyl)piperidine, followed by reduction with lithium aluminum hydride. Both methods result in the formation of PE7 with high purity.
科学的研究の応用
PE7 has been widely used in scientific research due to its unique properties and potential applications. It has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PE7 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis.
特性
IUPAC Name |
N-(2-piperidin-1-ylethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-5-9-14(8-4-1)15-10-13-16-11-6-3-7-12-16/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLHSPBRORPHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
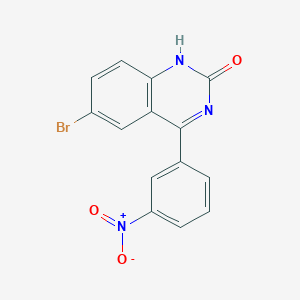
![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)


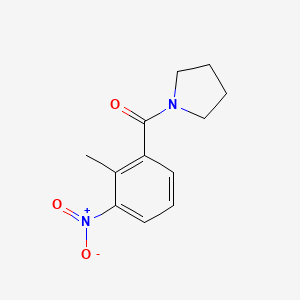
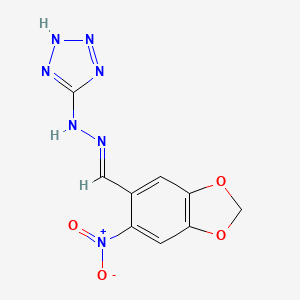
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
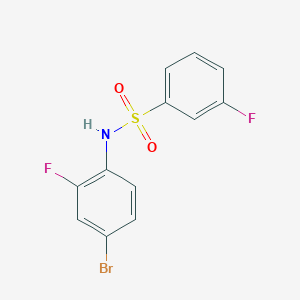
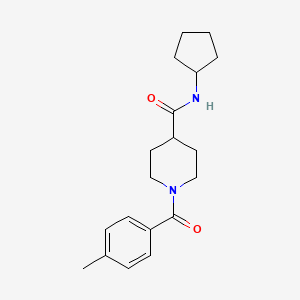
![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
